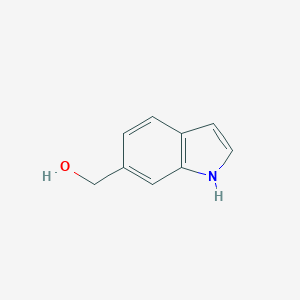

(1H-indol-6-yl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-indol-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMZOPANDOHWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378473 | |

| Record name | 6-Hydroxymethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-26-9 | |

| Record name | 6-Hydroxymethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Indol 6 Yl Methanol and Its Derivatives

Classical and Established Reduction Protocols for (1H-Indol-6-yl)methanol Synthesis

Reduction of Indole-6-carboxylic Acid and its Esters (e.g., using Lithium Aluminum Hydride)

One of the most direct and well-established methods for the synthesis of this compound is the reduction of the corresponding carboxylic acid or its ester derivatives. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely employed for this transformation. masterorganicchemistry.com It is capable of reducing a variety of carboxylic acid derivatives, including esters and the acids themselves, to the corresponding primary alcohols. libretexts.orgorganicchemistrytutor.com

The general mechanism for the reduction of an ester with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by the departure of the alkoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced further to the primary alcohol. masterorganicchemistry.com In the case of a carboxylic acid, an initial acid-base reaction occurs where the acidic proton of the carboxylic acid is deprotonated by the basic LiAlH₄, generating hydrogen gas. libretexts.orgyoutube.com The resulting lithium carboxylate salt is then reduced to the primary alcohol.

A specific example of this methodology is the reduction of (4-methoxymethoxy-1-methoxymethyl-1H-indol-6-yl)methanol from its corresponding ester using LiAlH₄ in tetrahydrofuran (B95107) (THF). nih.gov Similarly, other indole (B1671886) esters can be effectively reduced. For instance, while not at the 6-position, the reduction of 3-carbethoxyindole to 3-hydroxymethylindole has been studied, although in some cases, complete hydrogenolysis to the methyl group (skatole) can occur, highlighting the powerful nature of LiAlH₄. cdnsciencepub.com The choice of reaction conditions, such as temperature and the stoichiometry of the reducing agent, can be crucial in preventing over-reduction.

| Starting Material | Reducing Agent | Product | Key Features |

| Indole-6-carboxylic acid | LiAlH₄ | This compound | Direct reduction of the carboxylic acid. |

| Indole-6-carboxylic acid ester | LiAlH₄ | This compound | Two-step reduction via an aldehyde intermediate. masterorganicchemistry.com |

| (4-Methoxymethoxy-1-methoxymethyl-1H-indol-6-yl) ester | LiAlH₄ | (4-Methoxymethoxy-1-methoxymethyl-1H-indol-6-yl)methanol | Demonstrates compatibility with protecting groups. nih.gov |

| 3-Carbethoxyindole | LiAlH₄ | 3-Hydroxymethylindole or Skatole | Potential for over-reduction to the methyl group. cdnsciencepub.com |

Other Conventional Pathways for Hydroxymethylation of Indoles

Besides the reduction of carboxylic acid derivatives, other conventional methods exist for the introduction of a hydroxymethyl group onto the indole ring, primarily through hydroxymethylation reactions. These methods often involve the use of formaldehyde (B43269) or its synthetic equivalents. However, a significant challenge in indole chemistry is achieving regioselectivity, as the C3 position is the most nucleophilic and thus the most reactive site for electrophilic substitution. chim.it

N-hydroxymethylation of indoles can be achieved with high selectivity under specific conditions. For example, the reaction of indoles with aqueous formaldehyde in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in water provides exclusively N-hydroxymethylated products in good to excellent yields. tandfonline.comtandfonline.com This method is noted for being mild, efficient, and environmentally friendly. researchgate.net Similarly, potassium carbonate (K₂CO₃) has been shown to promote the highly selective N-hydroxymethylation of indoles under metal- and Lewis acid-free conditions. researchgate.net A metal-free approach using formic acid as a C1 source, promoted by an organic base, has also been developed for the N-hydroxymethylation of indole derivatives. nih.gov

Direct C6-hydroxymethylation is less common due to the lower intrinsic reactivity of this position. Site-selective functionalization of the indole benzene (B151609) ring often requires the use of directing groups to overcome the inherent preference for reaction at the pyrrole (B145914) ring. nih.gov

Modern Catalytic Approaches in Indolylmethanol Synthesis

Nickel-Catalyzed Reductions of Aryl Esters to Tolyl-Derivatives, leading to (1-methyl-1H-indol-6-yl)methanol

Modern catalytic methods offer powerful alternatives to traditional stoichiometric reagents. A notable development is the nickel-catalyzed exhaustive reduction of unactivated aryl esters to their corresponding tolyl derivatives. This one-step procedure utilizes an organosilane as a reducing agent and provides an efficient route that avoids the use of hazardous metal hydrides. chemrxiv.org

The reaction is typically catalyzed by a Ni/N-heterocyclic carbene (NHC) system. The proposed mechanism involves an organosilane-mediated ester hydrosilylation, followed by a Ni/NHC-catalyzed hydrogenolysis. chemrxiv.org Interestingly, under certain conditions, this reaction can be modulated to yield the alcohol as the major product instead of the fully reduced methyl group. For instance, in the optimization of the reduction of methyl 1-methyl-1H-indole-6-carboxylate, the use of a nickel catalyst without a siloxane or base resulted in the observation of (1-methyl-1H-indol-6-yl)methanol as the major product after work-up. chemrxiv.orgamazonaws.com This highlights the potential to tune the selectivity of these catalytic systems.

| Catalyst System | Substrate | Product | Key Features |

| Ni/NHC with organosilane | Aryl Esters | Tolyl-Derivatives | One-step exhaustive reduction. chemrxiv.org |

| Ni(cod)₂/ICy·HBF₄ with TMDSO/KOtBu | Methyl 1-methyl-1H-indole-6-carboxylate | 1-Methyl-6-methyl-1H-indole | Efficient tolyl-derivative synthesis. |

| Nickel catalyst (no siloxane/base) | Methyl 1-methyl-1H-indole-6-carboxylate | (1-methyl-1H-indol-6-yl)methanol | Formation of the alcohol as the major product. chemrxiv.orgamazonaws.com |

Development of Chemoselective Catalytic Strategies

The development of chemoselective catalytic strategies is paramount for the synthesis of complex molecules containing multiple functional groups. In the context of indolylmethanols, controlling the reactivity of the starting materials and intermediates is key to achieving the desired products.

Catalyst-controlled chemoselectivity has been demonstrated in the reactions of indolylmethanols. For example, the reaction of 3-indolylmethanols with cyclic enaminones can be directed to afford C2-functionalized indole derivatives in the presence of a strong Brønsted acid like triflic acid (TfOH). acs.org The acidity of the catalyst plays a decisive role in the observed chemoselectivity. Similarly, Brønsted acid-catalyzed substitution reactions of 2-indolylmethanols with tryptophols have been developed for the chemoselective synthesis of 2,2'-bisindolylmethanes. sioc-journal.cn

Lewis acids have also been employed to control the regioselectivity of reactions involving indolylmethanols. The phosphorylation of 2-indolylmethanols with diarylphosphine oxides can be modulated by the choice of a rare earth metal Lewis acid, providing a highly selective route to different substituted indoles. acs.org Furthermore, organocatalysis has been used for the chemo- and regiospecific C6-functionalization of indoles through the arylation of 3-indolylmethanols. acs.org These examples, while often demonstrating the reactivity of indolylmethanols rather than their direct synthesis, underscore the power of catalysis in controlling selectivity in indole chemistry. The reduction of carboxylic acids to alcohols can also be achieved with high chemoselectivity using manganese(I)-catalyzed hydrosilylation, which tolerates various functional groups. nih.govacs.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is of utmost importance in medicinal chemistry. The development of stereoselective methods for the synthesis of chiral this compound derivatives, where the hydroxymethyl-bearing carbon is a stereocenter, represents a significant synthetic challenge.

While specific methods for the direct asymmetric synthesis of chiral this compound are not extensively reported, general strategies for the asymmetric synthesis of chiral indole derivatives can be considered. The use of chiral auxiliaries is a classical and reliable approach to induce stereoselectivity. researchgate.net A chiral auxiliary can be temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction, and then removed. For instance, chiral auxiliaries have been used in the asymmetric synthesis of biologically active compounds, including those with complex heterocyclic scaffolds. mdpi.com

Catalytic asymmetric synthesis represents a more atom-economical approach. sioc-journal.cn Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, can be used to generate chiral products with high enantioselectivity. For example, catalytic asymmetric reactions using 2-indolylmethanols as platform molecules have been developed for the efficient and highly enantioselective synthesis of various chiral indole derivatives. sioc-journal.cn Furthermore, the enantioselective synthesis of 3-hydroxyoxindoles, which are structurally related to hydroxymethylindoles, has been achieved through various metal-catalyzed and organocatalyzed reactions. beilstein-journals.org These methodologies, such as asymmetric aldol (B89426) reactions or reductions of corresponding ketones, could potentially be adapted for the stereoselective synthesis of chiral this compound derivatives.

| Strategy | Description | Potential Application to this compound |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. researchgate.net | Attachment of a chiral auxiliary to the indole nitrogen or a precursor, followed by diastereoselective reduction of a 6-formyl or 6-keto group. |

| Catalytic Asymmetric Reduction | A chiral catalyst (e.g., a metal complex with a chiral ligand) is used to reduce a prochiral ketone to a chiral alcohol. | Asymmetric reduction of 6-acetylindole or indole-6-carbaldehyde to the corresponding chiral alcohol. |

| Catalytic Asymmetric Alkylation/Addition | A chiral catalyst promotes the enantioselective addition of a one-carbon unit to an indole precursor. | Asymmetric addition of a formaldehyde equivalent to a 6-metalloindole species in the presence of a chiral ligand. |

Exploration of the Reactivity Profile and Transformational Chemistry of 1h Indol 6 Yl Methanol

Investigation of Indole (B1671886) Ring Reactivity: C2- and C3-Position Functionalization in Indolylmethanols

The indole ring possesses distinct regions of reactivity. The pyrrole (B145914) ring is electron-rich, rendering the C3 position the most nucleophilic and susceptible to electrophilic attack. chemrxiv.org The C2 position is the next most reactive site, though functionalization typically requires the C3 position to be blocked. nih.gov The presence of the 6-hydroxymethyl group can influence the electronic properties of the ring, but the fundamental reactivity profile is generally retained.

The term "electrophilic activation of indolylmethanols" typically refers to isomers like 2- and 3-indolylmethanols, where acid-catalyzed dehydration of the hydroxyl group generates highly reactive electrophilic intermediates such as vinyliminium ions. These intermediates are pivotal in numerous subsequent transformations.

For (1H-indol-6-yl)methanol, the hydroxyl group is not directly conjugated to the pyrrole nitrogen in a way that allows for the formation of such vinyliminium species. Instead, the focus shifts to the activation of external electrophiles that can then react with the nucleophilic indole core. A notable strategy for the C3-alkylation of indoles, including those with substituents on the benzene (B151609) ring (C4-C7), involves a metal-free, hydrogen autotransfer (HA) type mechanism. chemrxiv.orgchemrxiv.org In this process, a primary alcohol, serving as the alkylating agent, is first oxidized in situ to its corresponding aldehyde. chemrxiv.orgchemrxiv.org This aldehyde then acts as the electrophile, condensing with the nucleophilic C3 position of the indole. A subsequent reduction, with the primary alcohol acting as the hydride source, yields the C3-alkylated product. chemrxiv.orgchemrxiv.org This approach avoids the need for pre-activating the indole itself into an electrophilic species. chemrxiv.org

The indole core is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system, which significantly increases the electron density of the pyrrole ring. chemrxiv.org The C3 position is the site of highest electron density, making it the primary center for nucleophilic attack on electrophiles. chemrxiv.org

Research has demonstrated the viability of direct C3-alkylation on indoles bearing functional groups on the C4 to C7 positions. chemrxiv.orgchemrxiv.org This highlights that the inherent nucleophilicity of the C3 position in a molecule like this compound remains accessible for forming new carbon-carbon bonds. For instance, a cesium carbonate/oxone®-mediated system facilitates the C3-alkylation of various substituted indoles with α-heteroaryl-substituted methyl alcohols. chemrxiv.orgchemrxiv.org This transformation underscores the robust nucleophilic character of the indole C3-position, even when substituents are present on the carbocyclic ring.

| Indole Substrate | Alcohol Coupling Partner | Product | Yield (%) |

| 4-Bromoindole | 6-Methyl-2-pyridinemethanol | 2-((4-Bromo-1H-indol-3-yl)methyl)-6-methylpyridine | 60 |

| 4-Bromoindole | 2-Quinolinemethanol | 2-((4-Bromo-1H-indol-3-yl)methyl)quinoline | 89 |

| 4-Bromoindole | 2-Pyrimidinemethanol | 2-((4-Bromo-1H-indol-3-yl)methyl)pyrimidine | 77 |

| 4-Bromoindole | 2-Pyrazinemethanol | 2-((4-Bromo-1H-indol-3-yl)methyl)pyrazine | 81 |

This table presents data on the C3-alkylation of functionalized indoles, demonstrating the nucleophilic reactivity of the indole core. Data sourced from a study by Wipf et al. chemrxiv.org

Asymmetric Cycloaddition Reactions Involving Indolylmethanols

Catalytic asymmetric cycloadditions are powerful methods for constructing complex, chiral, indole-fused ring systems. These reactions often rely on the unique reactivity of 2- and 3-indolylmethanols, which can act as multi-carbon building blocks after activation.

Regiochemical control in cycloadditions involving indolylmethanols is crucial for synthesizing specific structural scaffolds. In the context of 2-indolylmethanols, these substrates can exhibit dual reactivity, participating as three-carbon synthons in (3+n) cycloadditions or as four-atom synthons in (4+n) cycloadditions. For example, chemodivergent (4+3) cycloadditions of 2-indolylmethanols have been developed where the OH group acts as a nucleophile, showcasing the versatility of these platform molecules. The regioselectivity is often dictated by the substitution pattern on the indolylmethanol and the nature of the catalyst and reaction partner.

While these specific cycloaddition pathways are well-established for 2- and 3-indolylmethanols, the direct participation of this compound as the primary activated synthon in these types of reactions is not the characteristic reactivity profile. The indole moiety itself can, however, participate as a diene or dienophile in Diels-Alder reactions, a fundamental reactivity of the indole core for the construction of fused ring systems. nih.gov

Achieving high enantioselectivity in cycloaddition reactions is a primary goal in modern organic synthesis. For reactions involving 2- and 3-indolylmethanols, chiral catalysts, such as chiral phosphoric acids (CPAs), are frequently employed. These catalysts can generate a chiral ion pair or hydrogen-bond with the reactive intermediates, creating a stereochemically defined environment that directs the approach of the reaction partner, thus inducing chirality in the final product.

Theoretical and experimental studies on CPA-catalyzed cycloadditions of 2-indolylmethanols have shown that the catalyst can increase the C3-nucleophilicity of the indole, leading to high regioselectivity and enantioselectivity. The significant difference in the energy barriers between the transition states leading to the (R)- and (S)-enantiomers is responsible for the observed high stereochemical control. While this mechanistic paradigm is specific to certain indolylmethanol isomers, the general principle of using chiral Brønsted or Lewis acids to control stereochemistry in reactions involving the indole nucleus is a broadly applicable and powerful strategy in asymmetric synthesis.

Brønsted Acid-Catalyzed Transformations of Indolylmethanols

Brønsted acids are fundamental catalysts in indole chemistry, capable of activating substrates and promoting a wide range of transformations. nih.govnih.gov In the case of 2- and 3-indolylmethanols, chiral Brønsted acids readily catalyze dehydration to generate carbocation or vinyliminium intermediates, which are then trapped by nucleophiles in an enantioselective fashion.

For the indole core of this compound, Brønsted acids can catalyze various reactions, most notably Friedel-Crafts-type alkylations at the nucleophilic C3 position. nih.gov For example, Brønsted acids like p-toluenesulfonic acid (p-TsOH) can catalyze the three-component coupling of indoles, styrenes, and an electrophile source. nih.gov Similarly, phosphoric acids have been used to catalyze the reaction of indoles with ortho-hydroxylstyrenes, which proceed via an in situ-generated ortho-quinone methide intermediate, to efficiently synthesize 1,1-diarylethanes. sioc-journal.cn These reactions leverage the inherent nucleophilicity of the indole C3-position, which is activated by the acid catalyst, demonstrating a key transformation applicable to the indole ring of this compound.

| Reaction Type | Catalyst | Reactants | Product Type |

| Friedel-Crafts Alkylation | p-TsOH | Indole, Styrene, N-phenylselenophthalimide | C3-alkylated indole |

| Aza-Claisen Rearrangement | Chiral Phosphoric Acid | N-Allylindole derivative | 3-Amino-2-substituted indole |

| 1,1-Diarylethane Synthesis | Racemic Phosphoric Acid | Indole, ortho-Hydroxylstyrene | C3-alkylated indole (1,1-diarylethane) |

This table summarizes various Brønsted acid-catalyzed reactions involving the indole nucleus. nih.govnih.govsioc-journal.cn

Multi-Component Reaction Design Incorporating this compound Moieties

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. nih.govresearchgate.net The indole scaffold is a common participant in such reactions due to its nucleophilic character, particularly at the C3 position. researchgate.net These reactions are highly valued for their efficiency and atom economy in generating diverse libraries of bioactive compounds. arkat-usa.org

A comprehensive search of the scientific literature did not yield specific examples of multi-component reactions designed with this compound as a key reactant. The existing research on multi-component reactions involving indoles predominantly focuses on the reactivity of the indole nucleus itself, often at the C3 position, or utilizes indole-3-carbaldehydes as the aldehyde component. nih.govnih.gov

While the indole moiety is a versatile building block in MCRs, the specific application of the this compound isomer in this context is not documented in the available literature. The reactivity of the hydroxymethyl group at the C6 position could potentially be exploited in MCRs, for instance, through in situ oxidation to the corresponding aldehyde, which could then participate in reactions. However, published research to date has not explored this specific avenue.

The general strategy for designing MCRs involving indole derivatives often relies on the electrophilic substitution at the electron-rich C3 position or the participation of functional groups on the indole ring in condensation reactions. acs.org For example, the reaction of indoles with aldehydes and various nitrogen or carbon nucleophiles is a common MCR motif for the synthesis of bis(indolyl)methanes and other heterocyclic systems. nih.govorientjchem.orgacs.orgacs.org

Although no direct examples involving this compound are available, the principles of MCR design could be hypothetically applied. A potential MCR could involve the reaction of this compound, a C-H acid, and an amine, although such a reaction has not been reported.

Further research is required to explore the potential of this compound as a building block in the design of novel multi-component reactions. The unique substitution pattern of this isomer could lead to the synthesis of new classes of indole-containing compounds with potential applications in medicinal chemistry and materials science.

Mechanistic Insights and Theoretical Studies of 1h Indol 6 Yl Methanol Reactivity

Reaction Mechanism Elucidation via Experimental Approaches (e.g., ESI-MS Studies)

Experimental techniques are crucial for uncovering the intricate pathways of chemical reactions. For indolylmethanol derivatives, Electrospray Ionization Mass Spectrometry (ESI-MS) has been a valuable tool for identifying transient intermediates, thereby providing direct evidence for proposed mechanisms.

Studies on the reactions of indolylmethyl acetates (derivatives of indolylmethanols) with various soft nucleophiles have utilized ESI-MS in conjunction with IR Multiple-Photon Dissociation (IRMPD) spectroscopy. These analyses have provided confirmatory evidence that such reactions can proceed through the formation of key intermediates like 2-alkylideneindolenines or 3-alkylideneindoleninium ions researchgate.net. The detection of these species supports a mechanism involving a conjugate addition of the nucleophile to these transient electrophilic intermediates researchgate.net.

While mass spectrometry is powerful for identifying the mass-to-charge ratio of intermediates, it is inherently "chiral-blind" and does not directly provide information on the stereoselectivity of a reaction unibo.it. Therefore, it is often used alongside other techniques, such as enantioselective chromatography, to fully characterize the stereochemical outcome of asymmetric reactions unibo.it. By monitoring reacting solutions over time, ESI-MS allows for a glimpse into the complex network of pathways, helping to identify not only reactive intermediates but also off-cycle resting states and side products unibo.itrsc.org.

Computational Chemistry Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to view the aspects of reaction mechanisms that are difficult or impossible to observe experimentally, such as the precise structures of transition states and the energetics of reaction pathways.

DFT calculations have been instrumental in mapping the potential energy surfaces for reactions involving indolylmethanols. These studies provide critical data on the activation energies (energy barriers) for each step, allowing researchers to identify the rate-limiting step and predict the most favorable reaction pathway.

For example, in a proposed organocatalytic asymmetric (4+3) cycloaddition involving a 2-indolylmethanol derivative, DFT calculations were performed to elucidate the mechanism oaepublish.comoaes.cc. The calculations suggested a pathway where the initial step involves the formation of a complex between the catalyst and the indolylmethanol. The subsequent cleavage of the C-O bond to release a water molecule (or an alcohol in the case of derivatives) and form a cationic intermediate was identified as the rate-limiting step, with a calculated energy barrier of 14.0 kcal/mol oaepublish.comoaes.cc. The subsequent enantio-determining cycloaddition step was found to have a lower energy barrier of 9.6 kcal/mol oaepublish.comoaes.cc.

In another theoretical investigation into the Nazarov cyclization of a 3-alkenyl-2-indolylmethanol, DFT calculations revealed that the mechanism proceeds through the dehydration of the indolylmethanol to form a cyclic carbocation, which then undergoes a regioselective reaction rsc.org. These computational models are consistently validated by comparing their predictions with experimental outcomes rsc.org.

A key feature of indolylmethanol reactivity is the facile formation of highly reactive cationic intermediates under acidic conditions. Upon protonation of the hydroxyl group and subsequent loss of water, indolylmethanols generate delocalized cations. In the case of 2-indolylmethanols, these can be represented as resonance structures of a carbocation and a vinyliminium ion oaepublish.comoaes.ccmdpi.com.

These intermediates are central to the diverse reactivity of indolylmethanols, acting as potent electrophiles in substitutions and cycloadditions. DFT calculations are used to determine the geometries and relative stabilities of these intermediates and the transition states leading to their formation and subsequent reactions solubilityofthings.comorganicchemistrytutor.com. For instance, in chiral phosphoric acid-catalyzed cycloadditions, theoretical studies found that the high enantioselectivity of the products arises from a significant difference in the energy barriers of the transition states corresponding to the formation of the (R)- and (S)-configured products acs.orgnih.gov. The precise structure of the transition state, including non-covalent interactions like hydrogen bonding between the catalyst, the intermediate, and the nucleophile, is modeled to understand the origin of stereocontrol.

Influence of Steric and Electronic Factors on Regioselectivity and Enantioselectivity

The outcome of reactions involving indolylmethanol-derived intermediates is highly dependent on a subtle interplay of steric and electronic factors. These factors dictate where a nucleophile will attack (regioselectivity) and from which face (enantioselectivity).

Computational studies on 2-indolylmethanol cycloadditions have revealed that steric factors often play a more decisive role than electronics in controlling regioselectivity acs.orgnih.gov. The delocalized cationic intermediate generated from a 2-indolylmethanol can be attacked by a nucleophile at the exocyclic carbon (benzylic position) or at the C3 position of the indole (B1671886) ring. It was discovered that the electronic properties were not the determining factor for the observed C3-regioselectivity; instead, steric hindrance directs the nucleophile to the less crowded C3 position acs.orgnih.gov. The presence of bulky substituents on the exocyclic carbon effectively shields it from nucleophilic attack oaepublish.comoaes.cc.

Electronic effects of substituents on the indole ring or on the nucleophile can also modulate reactivity. In a study of the reaction of 2-indolylmethanols with enamides, it was observed that the electronic nature of substituents on the indole ring itself had no significant effect on the reaction's efficiency. However, the electronics of substituents on the aryl groups attached to the methanol's carbon atom did have an impact. Electron-donating groups on these aryl rings were found to reduce the electrophilicity of the cationic intermediate, leading to lower reaction yields compared to electron-withdrawing groups mdpi.com. This demonstrates that tuning the electronic properties of the substrate can directly influence the reactivity of the key intermediates.

The table below summarizes the observed influence of substituent electronic effects on the yields of the reaction between various diaryl-substituted 2-indolylmethanols and an enamide, as reported in the literature mdpi.com.

| Substituent (R) on Phenyl Ring of 2-Indolylmethanol | Electronic Effect | Product Yield (%) |

|---|---|---|

| p-Me | Electron-Donating | 85 |

| p-OMe | Electron-Donating | 83 |

| p-F | Electron-Withdrawing | 95 |

| p-Cl | Electron-Withdrawing | 98 |

| p-Br | Electron-Withdrawing | 96 |

| m-Cl | Electron-Withdrawing | 94 |

| o-Cl | Electron-Withdrawing | 87 |

Chemical Derivatization and Functionalization Strategies of 1h Indol 6 Yl Methanol Scaffolds

Modifications at the Hydroxymethyl Functional Group (e.g., Oxidation to Aldehydes or Carboxylic Acids)

The primary alcohol of (1H-indol-6-yl)methanol is amenable to oxidation to afford the corresponding aldehyde (indole-6-carboxaldehyde) or carboxylic acid (indole-6-carboxylic acid). The choice of oxidant and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Manganese dioxide (MnO₂) is a common reagent for the oxidation of allylic and benzylic alcohols, including those on heterocyclic systems. For instance, the oxidation of a 2-hydroxymethylindole derivative to the corresponding 2-carbaldehyde has been successfully achieved using MnO₂ in a solvent like dichloromethane. chim.it This methodology is directly applicable to this compound.

Stronger oxidizing agents can be used to convert the hydroxymethyl group directly to a carboxylic acid, or to further oxidize the intermediate aldehyde. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) are capable of effecting this transformation. However, care must be taken to avoid over-oxidation or degradation of the electron-rich indole (B1671886) ring.

Table 1: Oxidation Reactions of the Hydroxymethyl Group

| Starting Material | Product | Reagent(s) | Typical Conditions |

|---|---|---|---|

| This compound | Indole-6-carboxaldehyde | Manganese dioxide (MnO₂) | Dichloromethane, room temperature |

| This compound | Indole-6-carboxylic acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, heat |

Directed Functionalization of the Indole Core

The indole nucleus of this compound can be functionalized at various positions, most commonly at the nitrogen atom or at specific carbon atoms of the pyrrole (B145914) or benzene (B151609) rings.

Electrophilic halogenation of the indole ring is a key strategy for introducing a handle for further functionalization via cross-coupling reactions. researchgate.net The C3 position is generally the most nucleophilic and therefore the most reactive towards electrophiles. However, by protecting the N-H and/or the C3 position, halogenation can be directed to other positions on the indole core. For the this compound scaffold, after protection of the hydroxymethyl and N-H groups, halogenation can be directed to positions such as C2, C3, C4, C5, or C7.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of indoles. semanticscholar.org Once a bromo-substituted this compound derivative is obtained, it can undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Stille couplings. mdpi.comthieme-connect.de These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.

For example, a 5-bromo-3-iodoindole has been shown to undergo sequential cross-coupling reactions, where the more reactive C-I bond is functionalized first, followed by coupling at the C-Br bond. thieme-connect.de This highlights the potential for highly selective and diverse functionalization of the indole core.

Table 2: Example of Halogenation and Cross-Coupling Strategy

| Step | Reaction | Reagent(s) | Product Feature |

|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted indole core |

| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group introduced at the site of bromination |

Alkylation and arylation of the this compound scaffold can occur at either the indole nitrogen or at a carbon atom of the ring.

N-Alkylation and N-Arylation: The indole nitrogen can be deprotonated with a suitable base (e.g., sodium hydride) to form the indolide anion, which can then be alkylated with an alkyl halide. nih.gov N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides (Buchwald-Hartwig amination). A variety of alkyl and aryl groups can be introduced at the N1 position, which can significantly influence the biological activity and physical properties of the molecule. nih.govnih.gov

C-Alkylation and C-Arylation: Friedel-Crafts type reactions can be used to introduce alkyl or acyl groups at electron-rich positions of the indole ring, typically C3. However, these reactions often require harsh conditions and can lead to polysubstitution. More modern and selective methods involve transition metal-catalyzed C-H activation/functionalization. For instance, solvent-mediated tunable regiodivergent C6- and N1-alkylations of 2,3-disubstituted indoles with p-quinone methides have been reported, demonstrating the possibility of selective functionalization at different positions of the indole core. acs.org

Preparation of Substituted this compound Analogs (e.g., trifluoromethyl, methoxy, methyl)

The synthesis of this compound analogs bearing substituents such as trifluoromethyl, methoxy, or methyl groups on the indole ring can be achieved by starting with an appropriately substituted indole precursor. Several established indole synthesis methodologies, such as the Fischer, Bartoli, or Leimgruber-Batcho indole syntheses, can be adapted for this purpose. nih.gov

Trifluoromethyl-substituted analogs: The introduction of a trifluoromethyl (CF₃) group can significantly alter the lipophilicity and metabolic stability of a molecule. Syntheses of trifluoromethyl-substituted indoles often start from trifluoromethyl-substituted anilines or other aromatic precursors. researchgate.net For example, a palladium-catalyzed coupling/annulation reaction involving a functionalized alkyne and 2-iodo-4-trifluoromethylaniline can provide a route to 5-trifluoromethyl-1H-indole. researchgate.net This could then be further functionalized to yield the desired this compound analog.

Methoxy-substituted analogs: Methoxy groups are often present in naturally occurring indole alkaloids and can enhance the reactivity of the indole ring. chim.it Methoxy-substituted indoles can be prepared from methoxy-substituted anilines or benzaldehydes using classical indole syntheses. chim.it For example, the reaction of a methoxy-substituted phenylhydrazine (B124118) with a suitable ketone or aldehyde in a Fischer indole synthesis would yield a methoxy-substituted indole scaffold.

Methyl-substituted analogs: Methyl groups can be introduced onto the indole ring through various methods. The Fischer indole synthesis using a methyl-substituted phenylhydrazine is a common approach. Alternatively, Friedel-Crafts alkylation can be used, although it may lack regioselectivity. Palladium-catalyzed cross-coupling reactions of a halogenated indole with an organotin (Stille coupling) or organoboron (Suzuki coupling) reagent bearing a methyl group can provide a more controlled method for introducing methyl substituents.

Table 3: Synthetic Approaches to Substituted Indole Scaffolds

| Substituent | Synthetic Strategy | Key Precursor Example |

|---|---|---|

| Trifluoromethyl | Palladium-catalyzed annulation | 2-Iodo-4-trifluoromethylaniline researchgate.net |

| Methoxy | Fischer Indole Synthesis | Methoxy-substituted phenylhydrazine chim.it |

Role of 1h Indol 6 Yl Methanol As a Synthon for Complex Chemical Entities

Applications in the Construction of Diverse Indole-Based Architectures

The utility of (1H-indol-6-yl)methanol and its isomers as synthons is well-documented in the synthesis of a wide array of complex indole-containing molecules. The indole (B1671886) scaffold itself is a significant nitrogen-based heterocycle that has garnered attention for its role in building polycyclic frameworks and fused heterocyclic systems. rsc.org

Researchers have utilized protected derivatives of this compound as crucial intermediates in the synthesis of natural product analogues. For instance, (4-Methoxymethoxy-1-methoxymethyl-1H-indol-6-yl)-methanol was prepared via the reduction of the corresponding ester and served as a key precursor in the synthesis of analogues of the natural product schweinfurthin. nih.gov This demonstrates the role of the 6-methanol group as a foundational element that is carried through a multi-step synthesis.

Furthermore, indolylmethanols are recognized as versatile pre-electrophiles for functionalization at various positions of the indole ring. nih.govd-nb.info While many studies focus on the C3 position, the principles of reactivity can be applied to other isomers. (1H-indol-3-yl)methanols, for example, are key precursors for constructing complex indole derivatives and are used in Friedel-Crafts alkylation reactions to produce biologically important 3,3′-diindolylmethanes (DIMs). nih.govd-nb.infobeilstein-journals.org

The strategy of using indolylmethanols to build fused heterocyclic systems is another significant application. In a parallel approach, (1H-indol-2-yl)methanols have been shown to react in cascade addition-cyclization reactions with reagents like vinyl sulfonium (B1226848) salts or vinyl selenones to efficiently produce oxazino[4,3-a]indole derivatives. chim.itrsc.orgresearchgate.net This highlights the capacity of the indolylmethanol moiety to participate in intramolecular cyclizations that generate novel, fused architectures. The functionalization of the closely related 6-hydroxy indoles further underscores the synthetic potential at this position, where the hydroxyl group can be converted to a triflate and used in palladium-catalyzed coupling reactions to introduce phenyl or ethynylphenyl groups, thereby creating diverse 6-substituted indoles. acs.org

Table 1: Examples of Indole-Based Architectures Derived from Indolylmethanol Precursors

| Precursor Type | Reaction/Methodology | Resulting Architecture | Reference(s) |

|---|---|---|---|

| This compound derivative | Multi-step synthesis | Schweinfurthin Analogues | nih.gov |

| (1H-indol-3-yl)methanol | Friedel-Crafts Alkylation | 3,3′-Diindolylmethanes (DIMs) | nih.govd-nb.info |

| (1H-indol-2-yl)methanol | Cascade Addition-Cyclization | Oxazino[4,3-a]indoles | rsc.orgresearchgate.net |

| 6-Hydroxy Indole (precursor to 6-methanol) | Pd-catalyzed Cross-Coupling | 6-Aryl/Alkynyl Indoles | acs.org |

| (1H-indol-2-yl)methanol | Sequential Reactions with α-amino acids | Pyrazino[1,2-a]indol-4(1H)-ones | nih.govunicatt.it |

Development of Chiral Indole-Fused Heterocyclic Scaffolds

The synthesis of chiral molecules is of paramount importance in drug discovery and materials science, as enantiomers can exhibit significantly different biological activities and physical properties. The indole scaffold has been a major focus in the field of catalytic asymmetric synthesis for developing chiral indole-based heterocycles, which are found in numerous pharmaceuticals and natural products. researchgate.net The development of enantioselective methods allows for the precise control of stereochemistry, leading to the formation of single, optically active isomers. google.com

While direct asymmetric syntheses starting from this compound are specific, the broader field demonstrates numerous powerful strategies for creating chiral indole structures. One such advanced method involves Rh/Pd relay catalysis, which has been used for the enantioselective synthesis of trans 1-indolyl dihydronaphthalenols with high yields and excellent enantiomeric excess (up to 99% ee). rsc.org Another powerful approach is organocatalysis, where a chiral phosphoric acid has been used to catalyze the reaction of 3-vinyl indoles with imino esters to furnish highly functionalized, chiral bisindole-piperidine-amino acid hybrids in a single step, creating three new stereogenic centers with high enantioselectivity. helsinki.fi

Table 2: Catalytic Systems for the Synthesis of Chiral Indole Derivatives

| Catalytic System | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|

| Rh/Pd Relay Catalysis | Intermolecular/Intramolecular Hydroamination | Chiral 1-Indolyl Dihydronaphthalenols | rsc.org |

| Chiral Phosphoric Acid | Organocatalytic Three-Component Reaction | Chiral Bis(1H-indole-3-yl)piperidines | helsinki.fi |

| Iridium Catalyst | Allylic Dearomatization/Cascade Reaction | Chiral Indole-Annulated Medium-Sized Rings | acs.org |

| Palladium Catalyst/Chiral Ligand | Allylic Alkylation | Chiral Indole-Phosphine Oxazoline (B21484) Ligands | openmedicinalchemistryjournal.com |

Utilization in Fragment-Based Synthesis Approaches for Chemical Biology Research

Fragment-based drug discovery (FBDD) has become a powerful and efficient strategy in chemical biology and medicinal chemistry for identifying lead compounds. nih.gov This approach uses libraries of low molecular weight compounds, or "fragments," for screening against biological targets. nih.govdovepress.com Because of their reduced complexity, fragments can explore chemical space more effectively than larger molecules and often form high-quality interactions with protein targets, making them excellent starting points for optimization. nih.gov

The indole nucleus is considered a privileged and highly valuable scaffold in fragment libraries. dovepress.commdpi.com Its rigid, bicyclic structure and ability to participate in key binding interactions (such as hydrogen bonding and π-stacking) make it a frequent "hit" in screening campaigns. researchgate.netdovepress.com A simple, functionalized molecule like this compound is an ideal candidate for a fragment library. It possesses the core indole scaffold and a reactive vector—the hydroxymethyl group—that can be used for synthetic elaboration to "grow" the fragment into a more potent and selective inhibitor once a binding mode has been identified.

The FBDD process typically involves identifying a fragment that binds to a target, determining its binding mode through techniques like X-ray crystallography, and then using structure-guided design to build upon the fragment's core. researchgate.net For example, a fragment-based approach was successfully used to develop a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), starting from an indole-based fragment identified through virtual screening. researchgate.net Similarly, a fragment-based design starting with a known indole-containing molecule led to new selective inhibitors of the Mcl-1 protein, an important anti-apoptotic target in cancer. nih.gov In this study, the indole-2-carboxylic acid moiety was used as the starting fragment, which was then elaborated to improve binding affinity and selectivity. nih.gov These examples show how a simple indole synthon, such as this compound, can serve as the foundational piece in a fragment-based campaign to generate novel probes and potential therapeutics for chemical biology research.

Table 3: Protein Targets Addressed by Indole-Based Fragments

| Protein Target | Therapeutic Area | Fragment-Based Approach | Reference(s) |

|---|---|---|---|

| Matrix Metalloproteinase-13 (MMP-13) | Inflammation, Osteoarthritis, Cancer | Virtual screening and structure-guided elaboration of an indole fragment. | researchgate.net |

| Myeloid Cell Leukemia 1 (Mcl-1) | Cancer | Deconstruction of a known inhibitor to an indole fragment, followed by regrowth. | nih.gov |

| Bcl-2 Family Proteins | Cancer | Screening of fragment libraries to identify indole scaffolds as starting points. | dovepress.com |

| Protein-Protein Interactions (PPIs) | Various Diseases | Use of fragment-based methods to identify small molecule inhibitors, with indoles being a key scaffold. | dovepress.comresearchgate.net |

| Dengue Virus (DENV) Protease | Infectious Disease | Fragment linking from a preferred indole amide fragment. | nih.gov |

Perspectives and Future Directions in 1h Indol 6 Yl Methanol Research

Innovations in Catalytic Asymmetric Synthesis and Catalyst Design

The creation of chiral indole (B1671886) derivatives is a significant goal in organic synthesis due to their prevalence in bioactive natural products and pharmaceuticals. researchgate.netsioc-journal.cn Catalytic asymmetric synthesis stands out as a powerful and atom-economical method to obtain these optically active compounds. researchgate.net

Future advancements in the synthesis of chiral derivatives of (1H-indol-6-yl)methanol will likely hinge on the design of novel catalysts. The development of chiral catalysts capable of controlling enantiodiscrimination has gained considerable attention. researchgate.net This includes both metal complexes and organocatalysts. For instance, chiral phosphoric acids have been successfully used in the regio- and enantioselective conjugate addition of indoles to in situ-formed alkynyl indole imine methides. bohrium.com

Researchers are also exploring the use of innovative ligands to achieve high levels of stereocontrol. Chiral indole-phosphine oxazoline (B21484) ligands, for example, have shown promise in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com The development of catalysts that can operate under mild conditions, with low catalyst loadings, and still provide high yields and enantioselectivities is a key objective. chemistryviews.org A notable example is a cobalt-catalyzed C-H functionalization that proceeds at room temperature with a catalyst loading of just 0.25 mol%. chemistryviews.org

The table below summarizes some recent innovative catalytic approaches that could be adapted for the asymmetric synthesis of this compound derivatives.

| Catalyst Type | Reaction | Key Features |

| Chiral Phosphoric Acid | Conjugate addition | Regio- and enantioselective. bohrium.com |

| Palladium with Chiral Ligands | Allylic alkylation | Employs chiral indole-phosphine oxazoline ligands. openmedicinalchemistryjournal.com |

| Cobalt Complexes | C-H functionalization | Operates at room temperature with low catalyst loading. chemistryviews.org |

| Iridium Complexes | Dearomative Prenylation | Enantioselectively installs a prenyl group at the C3 position. nih.gov |

| Rhodium/Silver Co-catalysts | 1,2-Acyl Translocation/C-H Functionalization | Site-selective incorporation of diazo substrates into 3-carboxamide indoles. chemrxiv.org |

Exploration of Novel Reactivity Modes and Unprecedented Transformation Pathways

The functional group at the 6-position of this compound offers a handle for exploring new chemical transformations. Introducing a hydroxymethyl group can alter the reactivity and the reactive site of the indole ring, allowing it to act as either an electrophile or a nucleophile. sioc-journal.cn

One area of exploration is the direct functionalization of the indole core. While C-H functionalization of indoles often occurs at the C2 or C3 positions, catalyst-controlled strategies are being developed to achieve selectivity at other positions. nih.gov For example, catalyst-controlled directing group translocation has been used for the site-selective C-H functionalization of 3-carboxamide indoles. chemrxiv.org This approach could potentially be adapted to target specific positions on the this compound scaffold.

Unprecedented reaction pathways are also being discovered. For instance, a novel palladium-catalyzed carbonylative route has been developed to synthesize fused furo[3,4-b]indol-1-ones from 2-(hydroxypropyn-1-yl)anilines. unipr.it This type of sequential cyclization and carbonylation could lead to the creation of complex heterocyclic systems from this compound derivatives.

Furthermore, the development of domino reactions offers a powerful tool for constructing complex molecules in a single step. researchgate.net A catalyst-free domino reaction has been reported for the synthesis of indole-linked tetra-substituted alkenes. researchgate.net Exploring such pathways with this compound could lead to the rapid assembly of novel molecular architectures.

The following table highlights some novel reactivity modes and transformation pathways relevant to indole chemistry.

| Reaction Type | Description | Potential Application to this compound |

| Catalyst-Controlled C-H Functionalization | Selective functionalization of the indole core at positions other than C2/C3. chemrxiv.orgnih.gov | Site-selective modification of the benzene (B151609) ring of this compound. |

| Carbonylative Cyclization | Sequential cyclization and carbon monoxide insertion to form fused heterocyclic systems. unipr.it | Synthesis of complex polycyclic structures derived from this compound. |

| Domino Reactions | Multi-step transformations occurring in a single pot to build complex molecules. researchgate.net | Rapid construction of novel indole-containing scaffolds. |

| Dearomative Cyclization | Asymmetric dearomative [3 + 2] cyclization of nitroindoles. nih.gov | Creation of spirocyclic structures from this compound derivatives. |

| Oxidation | Mn-containing artificial mini-enzyme catalyzed oxidation of indole at the C3 position. acs.org | Selective oxidation of the indole core of this compound. |

Integration with Sustainable Chemistry Principles and Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. tandfonline.comresearchgate.net For the synthesis of this compound and its derivatives, this translates to the use of greener solvents, catalysts, and reaction conditions. tandfonline.comresearchgate.net

A major focus is the replacement of conventional hazardous solvents with more environmentally benign alternatives. royalsocietypublishing.org Water, ionic liquids, and polyethylene (B3416737) glycol (PEG) have emerged as promising green solvents for indole synthesis. openmedicinalchemistryjournal.com Reactions in water, for example, can be highly efficient and economical. openmedicinalchemistryjournal.com Solvent-free reactions, where possible, represent an ideal green chemistry approach. nih.gov

The use of catalysts over stoichiometric reagents is a core principle of green chemistry. novonesis.com The development of reusable heterogeneous catalysts is particularly attractive. Nanocatalysts, for instance, can be effective and recycled multiple times without a significant loss in activity. beilstein-journals.org

Energy efficiency is another key consideration. acs.org Microwave-assisted synthesis has been shown to be a rapid, efficient, and environmentally friendly method for preparing indole derivatives. tandfonline.com These reactions often proceed much faster than conventional heating methods, leading to significant energy savings. atiner.gr

The table below outlines some sustainable chemistry principles and their application in indole synthesis.

| Green Chemistry Principle | Application in Indole Synthesis | Example |

| Use of Safer Solvents | Replacement of hazardous organic solvents with greener alternatives. royalsocietypublishing.org | Synthesis of indole derivatives in water, ionic liquids, or polyethylene glycol. openmedicinalchemistryjournal.com |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric quantities. novonesis.com | Use of recyclable nanocatalysts for the synthesis of bis(indolyl)methanes. beilstein-journals.org |

| Energy Efficiency | Minimizing energy consumption by using alternative energy sources or milder reaction conditions. acs.org | Microwave-assisted synthesis of indole derivatives. tandfonline.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org | Catalytic asymmetric Friedel-Crafts reactions. researchgate.net |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. novonesis.com | While not specific to this compound yet, this is a growing area in chemical synthesis. |

常见问题

Q. What mechanistic insights explain the cytotoxicity or off-target effects of this compound derivatives?

- Methodological Answer : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) can identify pathways affected by cytotoxic analogs. For example, 3-pyridin-3-ylaniline derivatives may inhibit cytochrome P450 enzymes, necessitating CYP450 inhibition assays . Mitochondrial toxicity can be assessed via Seahorse extracellular flux analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。